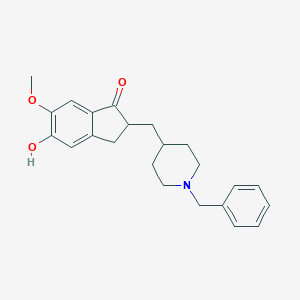

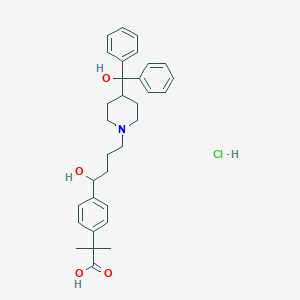

5-O-Desmethyl Donepezil

概要

説明

5-O-Desmethyl Donepezil is a derivative of Donepezil . Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase . It is used in the treatment of dementia of the Alzheimer’s type . This compound is a metabolite of Donepezil .

Synthesis Analysis

The synthesis of this compound involves biotransformation studies with fungi . An HPLC method for the enantioselective determination of Donepezil, this compound, and 6-O-Desmethyl Donepezil in Czapek culture medium has been described .

Molecular Structure Analysis

The molecular formula of this compound is C23H27NO3 . The average mass is 365.465 Da and the monoisotopic mass is 365.199097 Da .

Chemical Reactions Analysis

Donepezil undergoes O-demethylation, N-dealkylation, and N-oxidation as the main reactions involved in its biotransformation . The predominant formation of the metabolite this compound has been observed in biotransformation studies with fungi .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.2±0.1 g/cm3, boiling point of 545.3±50.0 °C at 760 mmHg, vapour pressure of 0.0±1.5 mmHg at 25°C, and flash point of 283.6±30.1 °C .

科学的研究の応用

真菌生体変換研究

5-ODDは、真菌生体変換研究で使用されてきた . チャペック培地におけるドネペジル(DPZ)、5-ODD、および6-O-デスメチルドネペジル(6-ODD)のエナンチオ選択的定量のためのHPLC法が初めて記述された . 検証された方法は、真菌Beauveria bassiana American Type Culture Collection(ATCC)7159およびCunninghamella elegans ATCC 10028BによるDPZの生体変換を評価するために使用された .

キラルHPLC分析

5-ODDはキラルHPLC分析で使用される . HPLC分析は、ヘキサン/エタノール/メタノール(75:20:5、v/v/v)+0.3%トリエチルアミンを移動相とし、270nmでのUV検出を用いて、Chiralpak AD-Hカラムを使用して行われた .

代謝産物形成研究

5-ODDは、アセチルコリンエステラーゼの可逆的かつ選択的な阻害剤であるドネペジル(DPZ)の代謝産物である . ラットで実施された生体内研究では、O-脱メチル化、N-脱アルキル化、およびN-酸化が、DPZの生体変換に関与する主な反応であることが示された .

エナンチオマーの決定

5-ODDは、エナンチオマーの決定に使用される . この方法は、5-ODDの各エナンチオマーについて100〜5,000ng mL-1の濃度範囲で線形であった .

臨床応用

作用機序

Target of Action

5-O-Desmethyl Donepezil is a metabolite of Donepezil , which is an acetylcholinesterase inhibitor . The primary target of Donepezil, and by extension this compound, is the enzyme acetylcholinesterase . This enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and learning .

Mode of Action

This compound, similar to Donepezil, binds to acetylcholinesterase and inhibits its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its concentration in the brain . The increased levels of acetylcholine enhance cholinergic function, which is beneficial in conditions like Alzheimer’s disease where there is a cholinergic deficit .

Biochemical Pathways

The action of this compound primarily affects the cholinergic pathway . By inhibiting acetylcholinesterase, it prevents the hydrolysis of acetylcholine, leading to an increase in the concentration of this neurotransmitter . This results in enhanced signaling in the cholinergic pathway, which is involved in numerous cognitive functions, including memory and learning .

Pharmacokinetics

The pharmacokinetics of this compound are likely to be similar to those of Donepezil, given that it is a metabolite of the latter . Donepezil is known to have a long elimination half-life of approximately 70 hours . It is metabolized in the liver, primarily by cytochrome P450 enzymes, into metabolites including this compound .

Result of Action

The inhibition of acetylcholinesterase by this compound leads to increased levels of acetylcholine in the brain . This results in enhanced cholinergic neurotransmission, which can help alleviate the cognitive symptoms associated with conditions like Alzheimer’s disease .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, genetic factors can affect the pharmacokinetics and pharmacodynamics of Donepezil . Polymorphisms in genes such as Cytochrome P450 (CYP) 2D6, CY3A4, CY3A5, APOE, ABCA1, ABCB1, ESR1, BCHE, PON-1, CHRNA7, and CHAT can influence individual responses to Donepezil . These factors would likely also apply to this compound, given its similar mode of action.

Safety and Hazards

Safety measures for handling 5-O-Desmethyl Donepezil include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

将来の方向性

The therapeutic response rate of patients to Donepezil varies from 20 to 60%, which could partly be explained by genetic factors . Therefore, future research could focus on identifying Single Nucleotide Polymorphisms (SNPs) associated with the pharmacokinetics, pharmacodynamics, and safety of Donepezil and its metabolites, including 5-O-Desmethyl Donepezil .

生化学分析

Biochemical Properties

5-O-Desmethyl Donepezil, like Donepezil, is likely to interact with acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the brain . By inhibiting this enzyme, this compound may increase the levels of acetylcholine, a neurotransmitter involved in memory and learning .

Cellular Effects

The effects of this compound on cellular processes are not fully understood. As a metabolite of Donepezil, it may share some of its effects. Donepezil has been shown to influence cell function by increasing acetylcholine levels, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely to share some mechanisms with Donepezil, which works by binding to and inhibiting acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain .

Temporal Effects in Laboratory Settings

Studies on Donepezil have shown that it has a long elimination half-life, suggesting that its effects and those of its metabolites may persist over time .

Dosage Effects in Animal Models

Studies on Donepezil have shown that its effects can vary with dosage .

Metabolic Pathways

This compound is a product of the O-demethylation of Donepezil, a process that involves the cytochrome P450 enzymes CYP2D6 and CYP3A4 .

Transport and Distribution

Donepezil, due to its lipophilic nature, can easily pass through the blood-brain barrier , suggesting that this compound may have similar properties.

Subcellular Localization

Given its likely interaction with acetylcholinesterase, it may be found in locations where this enzyme is present, such as the synaptic cleft .

特性

IUPAC Name |

2-[(1-benzylpiperidin-4-yl)methyl]-5-hydroxy-6-methoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO3/c1-27-22-14-20-18(13-21(22)25)12-19(23(20)26)11-16-7-9-24(10-8-16)15-17-5-3-2-4-6-17/h2-6,13-14,16,19,25H,7-12,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSMISVLYMKJMLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CC(C(=O)C2=C1)CC3CCN(CC3)CC4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10467680 | |

| Record name | 5-O-Desmethyl Donepezil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120013-57-2 | |

| Record name | 5-O-Desmethyl donepezil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120013-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-o-Desmethyl donepezil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120013572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-O-Desmethyl Donepezil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-O-DESMETHYL DONEPEZIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56R452SD5N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can the developed HPLC method differentiate between Donepezil and its metabolites in patient samples?

A2: Yes, the novel HPLC method described can successfully separate and quantify Donepezil, 5-O-Desmethyl Donepezil (5DD), 6-O-Desmethyl Donepezil (6DD), and Donepezil-N-oxide (DNox) in plasma samples from patients with Alzheimer's disease. [] This method utilizes a combination of liquid-liquid extraction and tandem photometric and fluorimetric detection to achieve the necessary sensitivity and specificity for accurate measurement of these compounds. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride](/img/structure/B192774.png)

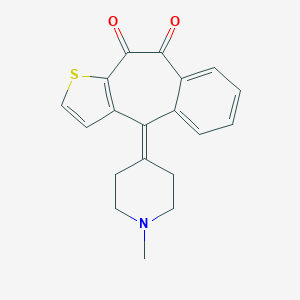

![2-(1-Methylpiperidin-4-ylidene)-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-9-one](/img/structure/B192784.png)